molecular formula C21H32ClN3O2 B4257370 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

Cat. No. B4257370
M. Wt: 393.9 g/mol
InChI Key: OZXOAGPMSDZRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been widely studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction.

Mechanism of Action

1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide is thought to modulate dopamine signaling in these regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to modulate other neurotransmitter systems, including glutamate and serotonin. It has been suggested that these additional effects may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide is its high selectivity for the dopamine D4 receptor, which reduces the potential for off-target effects. However, its relatively low potency may limit its usefulness in certain experiments. Additionally, its poor solubility in aqueous solutions may pose challenges for its use in certain assays.

Future Directions

There are several potential future directions for research on 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neuropsychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying its therapeutic effects and to identify potential biomarkers for its clinical use. Finally, the development of more potent and soluble analogs of 1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide may enhance its usefulness in future research.

Scientific Research Applications

1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. It has also been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O2/c1-15(2)23-21(27)16-5-11-25(12-6-16)19-7-9-24(10-8-19)14-17-13-18(22)3-4-20(17)26/h3-4,13,15-16,19,26H,5-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXOAGPMSDZRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Reactant of Route 2
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1'-(5-chloro-2-hydroxybenzyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.